4-amino-N-butyl-N-methylbenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-butyl-N-methylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with butyl and methyl groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-butyl-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted benzenesulfonamides .
Scientific Research Applications
4-amino-N-butyl-N-methylbenzenesulfonamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in proteomics studies to analyze protein structures and functions.
Biological Studies: The compound is used in various biological assays to study enzyme activities and protein interactions.
Medical Research: It is employed in the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-butyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-amino-N-butyl-N-methylbenzenesulfonamide include:
- 4-amino-N-methylbenzenesulfonamide
- 4-amino-N-butylbenzenesulfonamide
- N-butyl-N-methylbenzenesulfonamide
Uniqueness
This compound is unique due to its specific combination of butyl and methyl groups attached to the benzenesulfonamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
4-amino-N-butyl-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-3-4-9-13(2)16(14,15)11-7-5-10(12)6-8-11/h5-8H,3-4,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLGCVXRTFDKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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